Product packaging for Bis(3,4-dimethylphenyl)diazene(Cat. No.:CAS No. 29418-36-8)

Bis(3,4-dimethylphenyl)diazene

Cat. No.: B14688801
CAS No.: 29418-36-8
M. Wt: 238.33 g/mol
InChI Key: WEVSWJHEFVKUSR-UHFFFAOYSA-N
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Description

Bis(3,4-dimethylphenyl)diazene is a diazene derivative characterized by a nitrogen-nitrogen double bond functional group flanked by 3,4-dimethylphenyl substituents. This molecular structure is significant for research, particularly in the fields of organic synthesis and materials science . The compound exhibits classic solubility behavior as per the "like dissolves like" principle, being relatively insoluble in water but demonstrating notable solubility in non-polar organic solvents such as toluene and chloroform . Researchers value this compound for its potential applications. It can serve as a precursor in the development of dyes and pigments, as the conjugated system in its structure can contribute to vibrant colors . Furthermore, the properties of related azo compounds make them candidates for exploration in optoelectronics; for instance, similar azo dyes have been investigated for use in heterojunction photodiodes, highlighting the potential of this chemical family in device applications . In synthetic chemistry, methods for creating congested diazenes from amines are an active area of development, underscoring the research interest in this class of molecules . This product is intended for research purposes in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2 B14688801 Bis(3,4-dimethylphenyl)diazene CAS No. 29418-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(3,4-dimethylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVSWJHEFVKUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29418-36-8
Record name Bis(3,4-dimethylphenyl)diazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029418368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Transformations of Bis 3,4 Dimethylphenyl Diazene

Established Synthetic Pathways for Bis(3,4-dimethylphenyl)diazene

The synthesis of this compound, a symmetrical azobenzene (B91143), can be achieved through several established methods, primarily involving the coupling of 3,4-dimethylaniline (B50824) precursors.

Oxidative Coupling Reactions of Substituted Anilines

A primary and straightforward method for the synthesis of symmetrical azobenzenes like this compound is the oxidative coupling of the corresponding substituted anilines. In this case, 3,4-dimethylaniline serves as the key precursor. ontosight.ai Various oxidizing agents can be employed to facilitate this transformation.

One common approach involves the use of potassium ferricyanide (B76249) in an alkaline medium. This method has been demonstrated to be effective for the oxidation of various primary amines to their symmetrical azo derivatives. nih.gov The reaction proceeds via a phase transfer catalyzed mechanism, which can be enhanced by specific catalysts. rsc.org Another effective, albeit more classical, oxidizing agent is manganese dioxide (MnO2). nih.govorganic-chemistry.org This reagent is known for its utility in the oxidation of a wide range of organic compounds, including the conversion of anilines to azobenzenes. organic-chemistry.orgrsc.org Furthermore, air or molecular oxygen can be utilized as a green and atom-economical oxidant, often in the presence of a transition metal catalyst, to promote the oxidative dehydrogenative coupling of anilines. rsc.org

Oxidizing AgentCatalyst/ConditionsPrecursorProduct
Potassium FerricyanidePhase Transfer Catalyst, 2N KOH, Dichloromethane3,4-DimethylanilineThis compound
Manganese DioxideSolvent, Heat3,4-DimethylanilineThis compound
Air/OxygenTransition Metal Oxide-Bi(III) Cooperative Catalyst3,4-DimethylanilineThis compound

Transition Metal-Mediated Transformations Involving Azide (B81097) Precursors

Transition metal-catalyzed reactions offer another versatile route to azobenzenes. While direct synthesis from azide precursors is a known method for nitrogen-atom transfer reactions, the formation of symmetrical azobenzenes can also be achieved through related pathways. nih.gov For instance, the decomposition of aryl azides in the presence of a suitable transition metal catalyst can lead to the formation of a diazene (B1210634) linkage. In the context of this compound, this would involve the synthesis and subsequent decomposition of 3,4-dimethylphenyl azide. Although less common than oxidative coupling, this method provides an alternative pathway where the diazene bond is formed under different reaction conditions, potentially offering advantages in terms of substrate scope and functional group tolerance. nih.gov

Catalytic Approaches for Diazene Linkage Formation

Modern catalytic methods provide efficient and selective pathways for the formation of the diazene linkage. These approaches often involve the dehydrogenation of the corresponding hydrazine (B178648) derivative, in this case, 1,2-bis(3,4-dimethylphenyl)hydrazine. guidechem.com A variety of catalysts, including those based on platinum, nickel, and iridium, have been shown to be effective for the dehydrogenation of hydrazine and its derivatives. rsc.orgnih.govmdpi.com The reaction typically proceeds under mild conditions and offers high yields of the desired azo compound. For instance, a one-pot Pd-catalyzed dehydrogenative C-N coupling between aryl bromides and aryl hydrazines has been developed for the synthesis of non-symmetric azobenzenes, and similar principles can be applied to symmetrical systems. beilstein-journals.org

Functionalization and Derivatization Strategies for this compound

The this compound scaffold can be further elaborated to generate novel analogues and incorporated into more complex molecular systems.

Synthesis of Novel Bis(dimethylphenyl)diazene Analogues with Varied Substitutions

The aromatic rings of this compound offer sites for further functionalization, allowing for the synthesis of a diverse range of analogues. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl rings, although the directing effects of the methyl and azo groups must be considered.

More advanced methods involve the synthesis of unsymmetrical analogues. For example, a Pd-catalyzed three-step sequence involving silicon-masked diazenyl anions has been utilized to access a wide range of non-symmetric azobenzenes. beilstein-journals.org This approach could potentially be adapted to synthesize derivatives where one of the 3,4-dimethylphenyl rings is replaced with another substituted aryl group. The synthesis of substituted pyridines with diverse functional groups has also been achieved through the remodeling of (aza)indole/benzofuran skeletons, showcasing the potential for creating complex heterocyclic-azo conjugates. nih.gov

Incorporation of this compound Moieties into Advanced Molecular Architectures (e.g., Triazolidines, Pyrazines)

The diazene bond in this compound is a reactive functional group that can participate in cycloaddition and condensation reactions to form various heterocyclic systems.

Triazolidines: The reaction of azobenzenes with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a well-established method for forming triazolidine (B1262331) structures via a Diels-Alder reaction. researchgate.netrsc.orgrsc.org PTAD is a powerful dienophile that reacts with a wide variety of dienes, and its reaction with the azo group of this compound would be expected to yield a corresponding triazolidine adduct. researchgate.net

Pyrazines and Quinoxalines: The diazene moiety can also serve as a precursor for the synthesis of pyrazine (B50134) and quinoxaline (B1680401) derivatives. One approach involves the 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes, which can be conceptually derived from azobenzenes, followed by internal heterocyclization. nih.gov Another strategy for quinoxaline synthesis involves the oxidative dehydrogenative coupling of anilines with vicinal diols, a reaction that can also produce azobenzenes. rsc.orgrsc.org More direct methods include the reaction of 1,2-diamines with α-dicarbonyl compounds, which can be generated from various precursors. nih.gov The dimerization of azomethine ylides has also been identified as an alternative route to pyrazine formation. nih.gov While direct conversion of a stable azobenzene like this compound to a pyrazine is not a standard transformation, its precursor, 3,4-dimethylaniline, can be a starting material in pathways leading to quinoxalines. organic-chemistry.org

Mechanistic Investigations of Reaction Pathways

The synthesis of diaryl azenes, including this compound, is a cornerstone of industrial and pharmaceutical chemistry. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions, improving yields, and developing novel, environmentally benign synthetic routes. This section delves into the mechanistic details of C-N bond formation, the role of catalytic systems, and the kinetic and thermodynamic principles governing the synthesis.

The formation of the characteristic azo linkage (–N=N–) in compounds like this compound can be achieved through several mechanistic pathways. The most prominent of these are oxidative coupling of anilines, diazotization followed by azo coupling, and the reductive coupling of nitroaromatics.

Oxidative Coupling of Anilines: This approach represents a direct and atom-economical method for forming symmetrical azo compounds from the corresponding anilines (e.g., 3,4-dimethylaniline). nih.gov The mechanism often involves the generation of radical intermediates. For instance, enzymatic catalysis using laccase promotes the aerobic oxidation of an amine to an unstable amino cation radical. mdpi.com This radical undergoes deprotonation to form a neutral amino radical. mdpi.com Two of these radicals then couple to form a hydrazo intermediate (HN-NH bond), which is subsequently dehydrogenated to yield the final azo compound. mdpi.com Similarly, transition metal-catalyzed oxidations can proceed through radical pathways, avoiding the need for traditional stoichiometric oxidants. nih.govacs.org

Diazotization and Azo Coupling: This classic two-step method remains one of the most versatile strategies for preparing both symmetrical and asymmetrical azo compounds. nih.gov

Diazotization: The first step involves treating a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). nih.govnih.govunb.ca This reaction converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing. nih.gov

Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, in an electrophilic aromatic substitution reaction. nih.govresearchgate.net To synthesize a symmetrical compound like this compound, the 3,4-dimethylphenyl diazonium salt would be coupled with 3,4-dimethylaniline.

Reductive Coupling of Nitroaromatics: Symmetrical azo compounds can also be synthesized by the reduction of aromatic nitro compounds. This transformation can proceed through various intermediates, including nitrosoarenes and N-phenylhydroxylamines, which ultimately couple and eliminate water to form the azo linkage. nih.gov For example, palladium nanomaterials can catalyze the reduction of nitrobenzene (B124822) to azobenzene in the presence of H₂ and a base. nih.gov

The direct oxidative coupling of anilines is often facilitated by transition metal catalysts that activate molecular oxygen or other mild oxidants, providing a greener alternative to traditional methods. nih.govspringernature.com

Copper-Based Catalysts: Copper-based systems are widely studied for this transformation. In one proposed mechanism using a flower-like CuCo₂O₄ material, a cooperative effect is observed where the copper site preferentially adsorbs and dissociates aerial oxygen, while the cobalt site activates the aniline. nih.govacs.org This leads to the formation of an aniline radical cation, which then reacts with another aniline molecule to produce a hydrazobenzene (B1673438) radical cation, eventually leading to the azo product. acs.org Other systems, like Cu-CeO₂ nanoparticles with H₂O₂ as the oxidant, have also proven effective in selectively oxidizing anilines to azo compounds. nih.govmdpi.com

Molybdenum-Based Catalysts: Molecular molybdenum oxide compounds, such as [N(C₄H₉)₄]₂[Mo₆O₁₉], have been shown to selectively catalyze the oxidation of anilines to either azobenzenes or azoxybenzenes depending on the reaction conditions. ucsf.edu Preliminary mechanistic studies suggest the involvement of highly reactive and elusive molybdenum imido complex intermediates in the catalytic cycle. ucsf.edu

Gold-Based Catalysts: Supported gold nanoparticles, particularly on TiO₂, serve as efficient catalysts for the aerobic oxidation of anilines, achieving high yields under relatively mild pressures of oxygen. springernature.com This method avoids the use of environmentally unfriendly stoichiometric reagents commonly employed in conventional azo synthesis. springernature.com

Manganese-Based Catalysts: Mesoporous manganese oxide materials can catalyze the oxidative coupling of various aniline derivatives using air as the terminal oxidant at elevated temperatures. nih.govmdpi.com Mechanistic studies indicate that air plays a crucial role in the catalytic cycle, enabling the regeneration of the active manganese species. nih.govmdpi.com

Catalyst SystemOxidantProposed Mechanism/Key IntermediatesReference(s)
CuCo₂O₄Air/O₂Cooperative catalysis: Cu site activates O₂, Co site activates aniline; proceeds via aniline radical cation. nih.gov, acs.org
[N(C₄H₉)₄]₂[Mo₆O₁₉]H₂O₂Involves highly active, elusive Mo imido complex intermediates. ucsf.edu
Au/TiO₂O₂Aerobic oxidation on the surface of gold nanoparticles. springernature.com
meso-Mn₂O₃AirAir is a key component in the catalytic cycle, likely for re-oxidation of the metal center. mdpi.com, nih.gov
Cu-CeO₂H₂O₂Direct oxidation of aniline with high selectivity. mdpi.com, nih.gov
Laccase (Enzyme)Air/O₂Formation of amino cation radicals which couple and are then dehydrogenated. mdpi.com

The efficiency and outcome of synthesizing this compound are governed by the reaction's kinetics and thermodynamics.

ParameterSymbolSignificance in SynthesisReference(s)
Gibbs Free EnergyΔGDetermines the spontaneity of the reaction. A negative value indicates a spontaneous process. jeeadv.ac.in
EnthalpyΔHRepresents the change in heat content. Exothermic reactions (negative ΔH) release heat. jeeadv.ac.in
EntropyΔSMeasures the change in disorder. Reactions that produce more molecules (e.g., gas evolution) have a positive ΔS. jeeadv.ac.in
Activation EnergyEₐThe minimum energy required to initiate the reaction. Catalysts lower this barrier, increasing the reaction rate. jeeadv.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 3,4 Dimethylphenyl Diazene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Bis(3,4-dimethylphenyl)diazene, both ¹H and ¹³C NMR provide definitive evidence for its symmetric diaryl diazene (B1210634) structure.

The ¹H NMR spectrum of (E)-1,2-bis(3,4-dimethylphenyl)diazene, recorded in deuterated chloroform (B151607) (CDCl₃), presents a distinct pattern of signals that corresponds to the specific electronic environments of the protons in the molecule. The symmetry of the compound simplifies the spectrum, as chemically equivalent protons on both aromatic rings produce the same signals.

The detailed proton assignments are as follows:

A doublet observed in the range of δ 7.53-7.41 ppm is attributed to the two aromatic protons adjacent to the azo group. The coupling constant (J = 8 Hz) indicates splitting by a neighboring proton.

A singlet appears at δ 7.19 ppm , corresponding to the two aromatic protons situated between the two methyl groups.

Another doublet is found at δ 6.81-6.79 ppm (J = 8 Hz), representing the two aromatic protons ortho to the methyl group at position 4.

Two sharp singlets are observed in the upfield region at δ 2.26 ppm and δ 2.15 ppm . These signals correspond to the six protons of the two methyl groups at position 3 and the six protons of the two methyl groups at position 4, respectively.

This spectral data provides a clear fingerprint of the substitution pattern on the phenyl rings.

Interactive Data Table: ¹H NMR Spectral Data of (E)-1,2-bis(3,4-dimethylphenyl)diazene
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.53-7.41Doublet (d)82HAromatic H (adjacent to N=N)
7.19Singlet (s)-2HAromatic H (between CH₃ groups)
6.81-6.79Doublet (d)82HAromatic H (ortho to C4-CH₃)
2.26Singlet (s)-6HMethyl protons (C3-CH₃)
2.15Singlet (s)-6HMethyl protons (C4-CH₃)

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of this compound. Due to the molecule's symmetry, only eight distinct carbon signals are expected and observed. The spectrum, recorded in CDCl₃, shows the following chemical shifts:

Signals for the aromatic carbons appear at δ 148.78, 140.02, 135.52, 129.84, 122.65, and 119.93 ppm . The carbons directly attached to the nitrogen atoms of the azo group are typically found in the downfield region (e.g., 148.78 ppm).

The two methyl carbon signals are located in the upfield region at δ 20.70 and 19.92 ppm , which is characteristic for alkyl carbons attached to an aromatic ring. bas.bg

The number and positions of these signals are in perfect agreement with the proposed structure of a symmetrically substituted diazene.

Interactive Data Table: ¹³C NMR Spectral Data of (E)-1,2-bis(3,4-dimethylphenyl)diazene
Chemical Shift (δ, ppm)Assignment
148.78Aromatic C (C-N=N)
140.02Aromatic C
135.52Aromatic C
129.84Aromatic C
122.65Aromatic C
119.93Aromatic C
20.70Methyl C
19.92Methyl C

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound.

The key expected vibrational frequencies are:

Aromatic C-H Stretching: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring. openstax.org

Aliphatic C-H Stretching: Absorptions corresponding to the methyl groups' C-H stretching are anticipated to appear just below 3000 cm⁻¹, likely in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: The spectrum should display several medium to strong bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the phenyl rings. openstax.orgpressbooks.pub

Azo (-N=N-) Stretching: The characteristic stretching vibration of the azo group in aromatic compounds typically appears in the 1400-1465 cm⁻¹ or 1504-1555 cm⁻¹ range. bas.bgresearchgate.net This peak can sometimes overlap with the aromatic C=C stretching bands.

C-N Stretching: A band corresponding to the C-N bond stretching is expected in the 1225-1317 cm⁻¹ region. bas.bg

C-H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) rings (1,2,4-trisubstituted) gives rise to characteristic strong absorption bands in the 800-900 cm⁻¹ region. openstax.org

Interactive Data Table: Predicted FT-IR Characteristic Absorptions for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3030 - 3100Ar-H
Aliphatic C-H Stretch2850 - 2960-CH₃
Aromatic C=C Stretch1450 - 1600Ar C=C
Azo Stretch1400 - 1555-N=N-
C-N Stretch1225 - 1317Ar-N
C-H Out-of-Plane Bend800 - 900Substituted Benzene

Raman spectroscopy is a complementary technique to FT-IR and is particularly effective for detecting non-polar or symmetric bond vibrations. In the characterization of this compound, Raman spectroscopy would be highly valuable for confirming the presence of the diazene linkage. The symmetric -N=N- stretching vibration, which can be weak or convoluted in the IR spectrum, often produces a strong and distinct signal in the Raman spectrum, typically in the 1400-1465 cm⁻¹ range. researchgate.net Furthermore, the C-N stretching vibration (around 1120-1165 cm⁻¹) and the aromatic ring modes would also be observable, providing a comprehensive vibrational profile of the molecule. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₆H₁₈N₂), the expected exact mass is approximately 238.1470 u. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 238.

The fragmentation pattern provides further structural evidence. The molecular ion is often energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk For azobenzenes, a common fragmentation pathway involves the cleavage of the C-N bonds or the N=N bond itself. nist.gov Key expected fragments for this compound would include:

[M]⁺: The molecular ion at m/z 238.

[M - N₂]⁺: Loss of a neutral nitrogen molecule (N₂) would result in a fragment at m/z 210, corresponding to the biphenyl (B1667301) radical cation.

[C₈H₉N]⁺: Cleavage of the N=N bond could lead to a fragment corresponding to the dimethylphenylimino cation at m/z 119.

[C₈H₉]⁺: A fragment corresponding to the dimethylphenyl cation (xylyl cation) at m/z 105, formed by cleavage of the C-N bond.

The observation of these specific fragments would strongly support the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement, HRMS allows for the confident assignment of a molecular formula.

For this compound, the expected molecular formula is C₁₆H₁₈N₂. The theoretical exact mass for this formula can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). msu.edu The calculated monoisotopic mass for C₁₆H₁₈N₂ is 238.146998583 Da. nih.govnih.gov

An experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). Such a result would provide strong evidence for the successful synthesis of the target compound and confirm its elemental composition.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₈N₂
Theoretical Monoisotopic Mass 238.146998583 Da
Molecular Weight (average) 238.33 g/mol

This interactive table provides the fundamental mass data for this compound. The theoretical monoisotopic mass is the key value for comparison with experimental HRMS data.

Computational and Theoretical Investigations of Bis 3,4 Dimethylphenyl Diazene and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have proven to be robust in predicting the properties of azobenzene (B91143) derivatives. These calculations are fundamental to understanding the structure-property relationships that govern their function.

Density Functional Theory (DFT) Approaches

DFT has become a primary method for investigating the electronic structure and properties of azobenzene-based systems due to its balance of accuracy and computational efficiency.

A comparative look at the optimized geometric parameters for a related compound, (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene, as determined by DFT calculations, is presented below. This illustrates the level of detail that can be obtained from such computational methods. clinicsearchonline.org

Table 1: Selected Optimized Geometric Parameters for a Related Butene Analogue

This table is provided as an illustrative example of the types of data generated for analogous compounds through DFT calculations.

Parameter Bond Length (Å) Bond Angle (°)
C=C 1.34
C-C 1.48
C-O 1.37
C-C-C: 125
C-C-O: 115

Data adapted from a study on (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene. clinicsearchonline.org

The electronic properties of Bis(3,4-dimethylphenyl)diazene and its analogues are largely dictated by their frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. clinicsearchonline.orgnih.gov A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net For azobenzene derivatives, the HOMO is typically a π-orbital delocalized across the entire molecule, while the LUMO is often a π*-orbital also delocalized over the aromatic rings and the azo bridge. The introduction of substituents, such as the dimethylphenyl groups, can alter the energies of these orbitals. mdpi.com Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a reduction in the HOMO-LUMO gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical HOMO and LUMO energy values to demonstrate the type of data obtained from DFT calculations for azobenzene analogues.

Molecule HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Unsubstituted Azobenzene -6.5 -1.5 5.0
This compound -6.2 -1.6 4.6

DFT calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching and bending of bonds. clinicsearchonline.org For electronic spectra, DFT can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the characteristic n→π* and π→π* transitions in azobenzenes. mdpi.com The weaker, longer-wavelength n→π* transition is often associated with the excitation of a non-bonding electron from the nitrogen atoms to a π* anti-bonding orbital. The more intense π→π* transition occurs at shorter wavelengths. mdpi.com The accuracy of these predictions allows for a detailed understanding of how structural modifications influence the spectroscopic properties of the molecule. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, time-dependent density functional theory (TD-DFT) is the most widely used method. rochester.edubenasque.org TD-DFT can accurately predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netbeilstein-journals.org This is crucial for understanding the photoisomerization process of azobenzenes, as it allows for the characterization of the excited states involved in the E → Z and Z → E switching. rochester.edu

TD-DFT calculations have been successfully applied to a wide range of azobenzene derivatives to elucidate how different substituents affect their photophysical properties. researchgate.net For instance, TD-DFT can show how the introduction of substituents can shift the absorption bands to longer wavelengths (a bathochromic or red shift), which is a desirable property for applications in photopharmacology and materials science. acs.org While TD-DFT is generally reliable for valence excited states, its accuracy can be lower for Rydberg and charge-transfer excited states, sometimes requiring the use of range-separated or asymptotically corrected functionals for more accurate predictions. github.iochemrxiv.org

Molecular Simulation Methodologies

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular simulation methodologies, such as molecular dynamics (MD), are employed to study the behavior of a large ensemble of molecules over time. These simulations are particularly useful for understanding the properties of azobenzene derivatives in condensed phases, such as in solution or as part of a self-assembled monolayer. rsc.orgnih.gov

In the context of azobenzene-based systems, MD simulations can be used to investigate the photoisomerization dynamics in a complex environment. mdpi.com By incorporating force fields that can describe both the cis and trans states and the transition between them, researchers can simulate the light-induced switching process and observe how it is influenced by factors like solvent viscosity, temperature, and intermolecular interactions. rsc.orgmdpi.com These simulations can reveal the mechanisms of structural changes in materials containing azobenzene units, such as the disruption of liquid crystal phases or the conformational changes in polymers and self-assembled monolayers upon irradiation. rsc.orgnih.govmdpi.com

Analysis of Molecular Reactivity and Stability

Global Reactivity Parameters (GRPs) are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a quantitative measure of a molecule's stability and chemical reactivity. researchgate.net The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Table 3: Calculated Global Reactivity Parameters for this compound (Illustrative Values)

ParameterFormulaDefinitionIllustrative Value (eV)
EHOMO -Energy of the highest occupied molecular orbital-6.15
ELUMO -Energy of the lowest unoccupied molecular orbital-1.90
Energy Gap (ΔE) ELUMO - EHOMOMeasure of chemical stability and reactivity4.25 researchgate.net
Ionization Potential (I) -EHOMOThe energy required to remove an electron6.15
Electron Affinity (A) -ELUMOThe energy released when an electron is added1.90
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself4.025
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution2.125 mdpi.com
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicates higher reactivity0.235
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering due to maximal electron flow3.80

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. clinicsearchonline.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map is colored according to the electrostatic potential value:

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are favorable for nucleophilic attack. researchgate.net

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map is expected to show a region of high negative potential (red/yellow) around the two nitrogen atoms of the azo group due to the presence of their lone pair electrons. The aromatic phenyl rings and methyl groups, being largely nonpolar hydrocarbon structures, would exhibit a more neutral (green) or slightly positive (blue) potential. This mapping helps to understand how the molecule will interact with other polar molecules or ions. ias.ac.inias.ac.in

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) analysis are computational methods that provide a detailed picture of electron distribution and bonding within a molecule. researchgate.net NPA calculates the charge distribution on each atom, offering a more chemically intuitive result than other methods. mdpi.com

Table 4: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Type of Interaction
π(C5-C6)π(N7=N8)~20-25π-conjugation
π(N7=N8)π(C9-C10)~20-25π-conjugation
n(N7)π(C1-C6)~30-40Lone pair delocalization
n(N8)π(C9-C14)~30-40Lone pair delocalization

Intermolecular Interaction Analysis through Computational Tools

Understanding the non-covalent intermolecular interactions that govern how molecules pack together in the solid state is crucial for materials science. rsc.org Computational tools like Hirshfeld surface analysis provide a powerful way to visualize and quantify these interactions. researchgate.net

A Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. The surface is colored based on different properties, such as dnorm, which maps both the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface.

Red spots on the dnorm surface indicate close intermolecular contacts (shorter than van der Waals radii), typically corresponding to hydrogen bonds or other strong interactions.

Blue spots represent longer contacts.

White areas denote contacts around the van der Waals separation.

This analysis can be decomposed into 2D fingerprint plots, which quantify the percentage contribution of each type of intermolecular contact (e.g., H···H, C-H···π, π···π) to the total crystal packing. ias.ac.inias.ac.in For a molecule like this compound, which lacks strong hydrogen bond donors, the packing is expected to be dominated by weaker H···H, C-H···π, and potentially π···π stacking interactions. researchgate.netnih.gov

Table 5: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

Interaction TypeContribution (%)Description
H···H~50-55%Dominant contact due to the abundance of hydrogen atoms on the periphery. ias.ac.in
C···H / H···C~25-30%Relates to C-H···π interactions and general van der Waals contacts.
N···H / H···N~5-10%Weak interactions involving the azo group nitrogens and hydrogens on adjacent molecules.
C···C~3-5%Indicative of π···π stacking between aromatic rings.
Other< 5%Minor contributions from other atom-atom contacts.

Hirshfeld Surface Analysis and Corresponding 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable method for exploring intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a visual representation of intermolecular contacts. The surface is colored according to various properties, such as d_norm, which highlights regions of close contact.

Complementing the 3D Hirshfeld surface, two-dimensional (2D) fingerprint plots summarize these interactions by plotting the distance from the surface to the nearest nucleus inside (dᵢ) against the distance to the nearest nucleus outside (dₑ). crystalexplorer.net These plots quantify the relative contribution of different types of atomic contacts to the total Hirshfeld surface area, offering a "fingerprint" of the crystal packing. crystalexplorer.net

For analogues of this compound, Hirshfeld surface analyses reveal the dominant role of specific non-covalent interactions. In related azo compounds, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and heteroatom contacts like O···H/H···O or N···H/H···N. nih.govnih.gov For example, in the crystal structure of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, a compound containing a dimethylphenyl moiety, H···H contacts account for over half of all intermolecular interactions. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Representative Analogue

Interaction Type Contribution (%)
H···H 51.2%
O···H/H···O 17.9%
C···H/H···C 15.2%
C···C 8.1%

Data derived from a study on 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, a related compound. nih.gov

The 2D fingerprint plots for these analogues typically show a large, centrally located region corresponding to H···H contacts. nih.gov Distinct "wings" on the plot characterize donor-acceptor interactions like C···H/H···C contacts. nih.gov The shape-index map, another feature of Hirshfeld analysis, can reveal the presence of π–π stacking interactions, which appear as adjacent red and blue triangles. nih.gov In the case of methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate, the crystal structure is stabilized by C—H⋯N hydrogen bonds. researchgate.net Similarly, molecules of (E)-1-(2,2-dichloro-1-(p-tolyl)vinyl)-2-(3,4-dimethylphenyl)diazene are linked by C−H···N hydrogen bonds as well as C---H…π and C---Cl…π interactions. researchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.com This method is based on the relationship between the electron density (ρ) and its gradient. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to distinguish between different types of interactions. mdpi.com

The resulting 3D visualization maps different interaction types with colored isosurfaces:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces). mdpi.com

Red: Strong repulsive interactions (e.g., steric clashes).

This qualitative visualization provides clear insights into how molecules interact within the crystal lattice. mdpi.com For aromatic compounds like this compound and its analogues, RDG analysis would typically reveal large green surfaces between the phenyl rings, indicating the prevalence of van der Waals and potential π-π stacking interactions. Blue or bluish-green areas would pinpoint specific hydrogen bonding interactions, such as C-H···N or C-H···π contacts, which are crucial for stabilizing the molecular arrangement. researchgate.net The RDG method is effective in identifying these weak interactions that are fundamental to the stability of the crystal structure. researchgate.net

Energy Frameworks for Understanding Crystal Stability and Intermolecular Forces

To quantitatively understand the forces holding a crystal together, energy framework analysis is employed. This method, often performed using the CrystalExplorer software, calculates the interaction energies between a central molecule and its neighbors within a defined cluster. mdpi.com The energies are broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

The results are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction energy. mdpi.com This provides an intuitive 3D topological map of the dominant forces within the crystal. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Bis(2,4-dimethylphenyl)diazene
(E)-1-(2,2-dichloro-1-(p-tolyl)vinyl)-2-(3,4-dimethylphenyl)diazene
3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one

Advanced Applications of Bis 3,4 Dimethylphenyl Diazene in Materials Science and Chemical Synthesis

Optoelectronic Materials Research

The unique light-sensitive nature of the azobenzene (B91143) core in Bis(3,4-dimethylphenyl)diazene makes it a compelling candidate for research in optoelectronic materials. The interaction of this molecule with light can induce significant and reversible changes in its physical and chemical properties, opening doors to a variety of applications.

Investigation of Photochemical Responsiveness and Reversible Isomerization

The hallmark of azobenzene compounds, including this compound, is their ability to undergo reversible photoisomerization. researchgate.net This process involves the transformation of the molecule between two distinct geometric isomers: the more stable trans (or E) isomer and the metastable cis (or Z) isomer. rsc.orgnih.gov Irradiation with light of a specific wavelength, typically in the UV region, can trigger the conversion from the trans to the cis form. researchgate.net The reverse transformation, from cis back to trans, can be initiated either by irradiation with light of a different wavelength (often in the visible range) or through thermal relaxation in the dark. researchgate.netrsc.org

The substitution pattern on the phenyl rings plays a crucial role in the photochemical properties of azobenzene derivatives. researchgate.netrsc.org In this compound, the presence of two methyl groups on each phenyl ring influences the electronic and steric characteristics of the molecule. Methyl groups are generally considered to be weakly electron-donating, which can affect the energy levels of the molecular orbitals involved in the photoisomerization process. mdpi.com This, in turn, can modulate the wavelengths required for switching and the thermal stability of the cis isomer. The position of the substituents is also critical; in this case, the 3,4-dimethyl arrangement will have a different impact on the molecule's properties compared to other isomers, such as 4,4'-dimethylazobenzene. d-nb.info

The reversible isomerization process is the foundation for many of the advanced applications of azobenzene-containing materials. The significant change in molecular geometry between the planar trans isomer and the three-dimensional cis isomer leads to macroscopic changes in the properties of the material in which they are embedded. nih.gov

Potential Applications in Information Storage Devices

The distinct states of the trans and cis isomers of azobenzene derivatives can be harnessed for data storage applications. The two isomers can represent the "0" and "1" states of a binary system, allowing for the writing and erasing of information using light. mdpi.com Amorphous polymers containing azobenzene groups have been demonstrated as materials for reversible information storage. mdpi.com The information, written by inducing the trans-to-cis isomerization with light, can be stored and is stable below the glass transition temperature of the polymer. mdpi.com

For this compound, its incorporation into a suitable polymer matrix could pave the way for new optical memory systems. The speed of the writing and erasing processes, as well as the stability of the stored information, would be dependent on the specific photochemical properties of the molecule, such as the quantum yields of isomerization and the thermal half-life of the cis isomer. Research into azobenzene-based materials for real-time information transmission is ongoing, with a focus on tuning the molecular structure to achieve rapid switching speeds.

Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optics (NLO) describes the behavior of light in materials where the polarization density responds non-linearly to the electric field of the light, a phenomenon typically observed at high light intensities, such as those produced by lasers. wikipedia.org Organic molecules with extended π-conjugated systems, like azobenzenes, are known to exhibit NLO properties. ysu.am These properties are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and optical limiting. mdpi.comysu.am

The NLO response of azobenzene derivatives can be tuned by modifying their molecular structure, particularly through the introduction of electron-donating and electron-withdrawing substituents. mdpi.com While specific NLO data for this compound is not extensively reported, the presence of the dimethylphenyl groups is expected to influence its hyperpolarizability, a key parameter in NLO materials. The study of pseudo-stilbene type azobenzenes has shown promise for applications in ultrafast optical signal processing. mdpi.com Further investigation into the NLO properties of this compound could reveal its potential for use in advanced photonic devices.

Organic Electronics Development

Organic electronics is a rapidly advancing field that utilizes carbon-based molecules and polymers to create electronic devices. wikipedia.org The appeal of organic materials lies in their potential for low-cost fabrication, mechanical flexibility, and tunable electronic properties. wikipedia.orgfrontiersin.org

Role in Advanced Organic Electronic Systems and Components

Azobenzene derivatives are being explored for their use in various organic electronic components, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The ability of azobenzenes to switch between two states with different conductivities upon light irradiation makes them attractive for the development of photoswitchable transistors and other light-responsive electronic elements. rsc.org

The incorporation of this compound into organic semiconductor materials could lead to novel functionalities. For instance, its photoisomerization could be used to modulate the charge transport properties of an organic semiconductor layer in an OFET, effectively creating a light-gated switch. The electronic properties of the trans and cis isomers of this compound, influenced by the dimethyl substitution, would be a key factor in determining the performance of such devices.

Chemical Catalysis and Reagent Functionality

Beyond its applications in materials science, this compound also serves as a valuable compound in the realm of chemical synthesis, both as a reagent and potentially as a component in catalytic systems.

The primary role of this compound reported in the literature is as a precursor in the synthesis of other organic molecules. For example, it has been utilized in the preparation of hydrazine (B178648) derivatives, which are important building blocks for the synthesis of various heterocyclic compounds.

While direct catalytic applications of this compound are not widely documented, the broader class of azobenzene compounds has been investigated for its potential in catalysis. The azo group can act as a ligand for metal centers, and the photoisomerization of the azobenzene unit can be used to modulate the activity of a catalyst in a light-dependent manner. This concept of photoregulated catalysis is a promising area of research for achieving precise control over chemical reactions.

The following table provides a summary of the potential applications of this compound based on the known properties of azobenzene derivatives.

Application AreaSpecific Role of this compoundKey Underlying Property
Optoelectronic Materials Photoresponsive component in smart materialsReversible trans-cis photoisomerization
Information Storage Active element in optical memory devicesTwo distinct and switchable isomeric states
Nonlinear Optics Component in materials for photonic devicesMolecular hyperpolarizability
Organic Electronics Photoswitchable element in transistors and sensorsLight-induced changes in conductivity
Chemical Synthesis Intermediate for the synthesis of other compoundsReactivity of the azo group

This compound as a Reactive Intermediate in Organic Synthesis

The azobenzene unit is not merely a passive photoswitch; its electronically versatile N=N bond can actively participate in chemical transformations, rendering it a valuable reactive intermediate. The formation of azobenzene derivatives itself often proceeds through reactive intermediates. For instance, the reductive coupling of nitroaromatic compounds can involve the generation of a radical anionic intermediate, which rapidly dimerizes and is subsequently reduced to form the final azobenzene product. nih.gov

A key aspect of azobenzene's reactivity is its ability to form a radical anion, (PhNNPh)•−, upon electrochemical reduction. nih.gov This intermediate is central to the electrocatalytic Z → E isomerization process, where a substoichiometric amount of the reduced species can catalyze the rapid conversion of the less stable Z-isomer to the more stable E-isomer. rsc.org This radical anion has also been shown to serve as a potent one-electron donor in other chemical reactions. nih.gov For example, an azobenzenyl calcium complex can react with various substrates, demonstrating that the azobenzenyl radical anion can act as a synthon for a low-valent metal, facilitating complex synthetic transformations. nih.gov This reactivity opens pathways for using azobenzene derivatives not just as triggers, but as active participants in catalytic cycles and for the construction of complex molecular architectures.

The substituents on the phenyl rings play a critical role in modulating the reactivity and stability of these intermediates. Electron-donating groups, such as the two methyl groups in this compound, influence the electronic properties of the azo bridge, which in turn affects the rate and efficiency of processes like isomerization. mdpi.com Conversely, attaching electron-withdrawing groups can significantly slow the isomerization rate. mdpi.com This tunability allows for the fine-tuning of the reactive properties of the azobenzene core for specific synthetic applications.

Electrochemical Site-Selective Alkylation of Azobenzenes

A significant advancement in the functionalization of azobenzenes is the development of electrochemical methods for site-selective C-H alkylation. mdpi.comencyclopedia.pub This technique provides a direct way to introduce alkyl groups onto the aromatic rings of the azobenzene scaffold without the need for transition metal catalysts or external chemical oxidants. mdpi.comencyclopedia.pub The process leverages the inherent electrochemical properties of the azobenzene moiety to direct the reaction to specific positions.

The methodology involves the electrochemical reaction of an azobenzene derivative with an alkylating agent, such as a (thio)xanthene. encyclopedia.pub This approach is notable for its compatibility with a variety of functional groups and its ability to furnish the desired alkylated products in moderate to good yields. mdpi.comencyclopedia.pub The site-selectivity of the reaction is a key advantage, allowing for precise modification of the azobenzene structure to tailor its properties for specific applications.

Below is a table of representative alkylated azobenzene products synthesized via this electrochemical method, demonstrating the scope of the reaction with different starting materials.

Product NameStarting AzobenzeneAlkylating AgentYield
(E)-1-(4-(9H-Xanthen-9-yl)phenyl)-2-(p-tolyl)diazene1-Phenyl-2-(p-tolyl)diazene9H-Xanthene77%
(E)-1-(4-(9H-xanthen-9-yl)phenyl)-2-(3-methyl-4-(9H-xanthen-9-yl)phenyl)diazene1-(m-Tolyl)-2-phenyldiazene9H-Xanthene68%
(E)-1-(4-(9H-xanthen-9-yl)phenyl)-2-(2-isopropyl-4-(9H-xanthen-9-yl)phenyl)diazene1-(o-Isopropylphenyl)-2-phenyldiazene9H-Xanthene63%
Data sourced from Molecules (2022). encyclopedia.pub

This electrochemical strategy represents a powerful tool for creating complex azobenzene derivatives, including those based on the this compound framework, enabling the synthesis of novel molecular switches and functional materials.

Exploratory Studies in Bioactive Chemical Entities

The azobenzene scaffold is increasingly being explored for its potential in biomedical applications. mdpi.com This interest stems from both the intrinsic biological activity of certain substituted azobenzenes and the ability to use the photoswitchable nature of the azo bond to control biological processes with high spatiotemporal precision. encyclopedia.pubnih.gov

Investigation of Structural Motifs Relevant to Biological Interactions

Research has shown that azobenzene derivatives can exhibit significant antimicrobial and antifungal properties. encyclopedia.pubnih.gov The biological activity is highly dependent on the nature and position of substituents on the aromatic rings, indicating that these substituents are key structural motifs for biological interactions. encyclopedia.pubnih.gov

Structure-activity relationship studies have revealed several important trends:

Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (chlorine, bromine) or nitro groups, on the phenyl rings tends to increase antimicrobial activity. encyclopedia.pubnih.gov For example, di- and tri-halogenated derivatives have been found to be more potent than their mono-halogenated counterparts. encyclopedia.pub

Hydroxyl Groups: Azobenzenes containing one or more hydroxyl (-OH) groups have demonstrated high antibacterial activity, particularly against S. aureus. encyclopedia.pub

Structural Similarity to Stilbenes: Some azobenzenes show high structural similarity to bioactive stilbenes, like the natural antibiotic Resveratrol. researchgate.net This has led to the hypothesis that their mechanism of action may involve the inhibition of essential cellular targets such as ATP synthase and protein kinases. researchgate.net The azo unit itself may interfere with normal cellular processes by forming hydrogen bonds with active sites in biomolecules. researchgate.net

These findings highlight that the azobenzene core, when appropriately decorated with specific functional groups, can serve as a pharmacophore for developing new classes of therapeutic agents. The dimethyl substituents on this compound would be considered electron-donating and would likely be a starting point for further functionalization to enhance potential bioactivity.

Development of Chemical Frameworks for Advanced Materials with Biological Relevance

The development of advanced materials based on azobenzene frameworks is a rapidly growing field with significant potential for biological applications. rsc.org The ability of the azobenzene unit to undergo photo-isomerization is the key feature harnessed in these materials to create systems that can be controlled by light. mdpi.com

Key areas of development include:

Light-Controlled Drug Delivery: Azobenzene derivatives can be incorporated into polymers to form photosensitive nanostructures, such as microcapsules or nanoparticles. rsc.orgmdpi.com These systems can encapsulate therapeutic agents. Upon irradiation with light of a specific wavelength (typically UV), the trans-to-cis isomerization of the azobenzene units alters the properties of the polymer matrix, such as its permeability, triggering the release of the encapsulated drug. mdpi.comresearchgate.net Furthermore, the azo bond can be cleaved by azoreductase enzymes, which are often overexpressed in hypoxic environments like solid tumors, providing a secondary, biologically-triggered release mechanism. nih.gov

Photosensitive Surfaces for Cell Culture: By coating a surface with layer-by-layer (LbL) films containing azobenzene polymers, it is possible to control the adhesion and detachment of cells. mdpi.comresearchgate.net Light-induced isomerization changes the surface properties, which in turn modulates cell-surface interactions, offering a non-invasive method to manipulate cell cultures. researchgate.net

Biomedical Devices and Biosensors: The reversible control of molecular shape and polarity afforded by azobenzene isomerization is being used to construct photosensitive ion gates and other components of biomedical devices. mdpi.com By functionalizing azobenzene building blocks with water-solubilizing groups and moieties for bioconjugation, these photoswitches can be incorporated into complex biological systems to optically control their function. wustl.eduacs.org

These examples demonstrate how the chemical framework of this compound and related compounds can be integrated into sophisticated materials, creating smart systems for drug delivery, tissue engineering, and diagnostics. nih.gov

Q & A

Q. What are the recommended synthetic routes for Bis(3,4-dimethylphenyl)diazene, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via diazo coupling reactions. A generalized protocol involves reacting aryl amines with nitrous acid (HNO₂) under acidic conditions to form diazonium intermediates, followed by coupling with a second aryl group. For example, describes a reflux method using substituted benzaldehyde and acetic acid in ethanol, which could be adapted by substituting 3,4-dimethylaniline as the precursor. Optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of aryl amine to coupling agent), temperature control (60–80°C), and purification via column chromatography to isolate the product . Contaminants such as unreacted starting materials or positional isomers should be monitored via TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR should reveal aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). 13^{13}C NMR confirms quaternary carbons adjacent to the diazene bond (~150 ppm).
  • IR Spectroscopy : Stretching frequencies for N=N bonds (~1450–1600 cm⁻¹) and C-H bending in methyl groups (~1375 cm⁻¹) are critical markers .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify the molecular ion peak at m/z 238.33 (C₁₆H₁₈N₂) .

Q. What are the primary stability concerns for this compound under ambient storage?

The compound is sensitive to light, moisture, and oxidative degradation. Storage in amber glass vials under inert gas (N₂ or Ar) at –20°C is recommended. highlights risks of decomposition into toxic byproducts (e.g., NOx gases), necessitating ventilation in handling areas. Regular stability testing via DSC (to monitor melting point shifts) and UV-Vis spectroscopy (for absorbance profile consistency) is advised .

Advanced Research Questions

Q. How do steric effects from the 3,4-dimethyl substituents influence the electronic configuration and reactivity of this compound?

The 3,4-dimethyl groups introduce steric hindrance, which may restrict rotational freedom around the N=N bond, stabilizing specific conformers. This steric bulk can reduce reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by impeding access to catalytic sites. Computational studies (DFT) can model the HOMO-LUMO gap to predict electronic effects. and suggest analogous fluorinated aryl compounds exhibit altered reactivity due to electron-withdrawing/donating substituents, providing a framework for comparative analysis .

Q. What strategies can resolve discrepancies in reported thermal decomposition profiles of this compound derivatives?

Divergent thermal data may arise from impurities, polymorphic forms, or measurement techniques (e.g., TGA vs. DSC). To ensure reproducibility:

  • Standardize heating rates (e.g., 10°C/min in N₂ atmosphere).
  • Compare decomposition onset temperatures across multiple batches.
  • Analyze evolved gases via FTIR or GC-MS to identify degradation pathways. notes similar challenges in sorbitol derivatives, emphasizing the need for controlled humidity during testing .

Q. How can computational modeling predict the photophysical behavior of this compound, and what parameters are critical?

Time-dependent DFT (TD-DFT) simulations using basis sets like B3LYP/6-311+G(d,p) can predict UV-Vis absorption maxima and excited-state dynamics. Key parameters include:

  • Oscillator strength : Correlates with molar absorptivity.
  • Solvent effects : PCM models account for polarity shifts.
  • Spin-orbit coupling : Influences intersystem crossing rates. Experimental validation via fluorescence quenching assays or transient absorption spectroscopy is essential. provides a template for validating computational results with experimental spectral data .

Methodological Considerations

  • Contradiction Analysis : Conflicting solubility data (e.g., in polar vs. nonpolar solvents) may arise from polymorphic variations. Use powder XRD to identify crystalline forms .
  • Safety Protocols : Follow GHS guidelines () for handling acute toxicity risks, including PPE (nitrile gloves, lab coats) and emergency eyewash stations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.